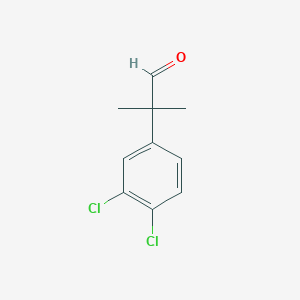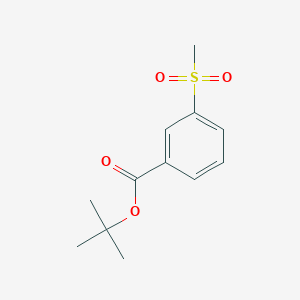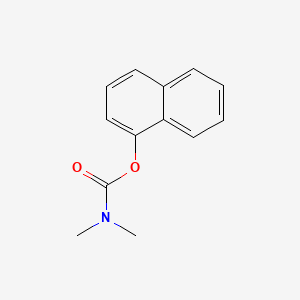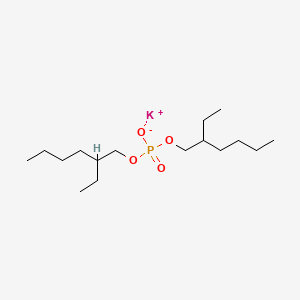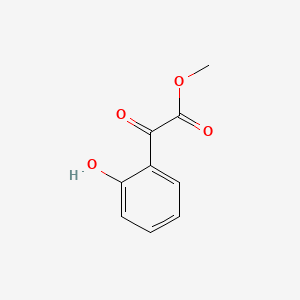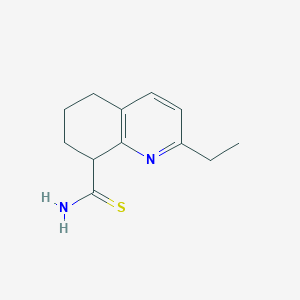
2-ethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a chemical compound with the molecular formula C12H16N2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a quinoline ring system with a carbothioamide group and an ethyl group attached to it. The tetrahydro part of the name indicates that the quinoline ring is partially saturated, meaning it has fewer double bonds than a fully aromatic quinoline ring.
准备方法
The synthesis of 2-ethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide typically involves the following steps:
-
Starting Materials: : The synthesis begins with the preparation of the quinoline ring system. This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
-
Introduction of the Carbothioamide Group: : The carbothioamide group can be introduced by reacting the quinoline derivative with thiourea under acidic conditions. This reaction typically requires heating to facilitate the formation of the carbothioamide group.
-
Ethylation: : The ethyl group can be introduced through an alkylation reaction. This involves reacting the intermediate compound with an ethylating agent, such as ethyl iodide, in the presence of a base.
-
Hydrogenation: : The final step involves the partial hydrogenation of the quinoline ring to obtain the tetrahydro derivative. This can be achieved using a hydrogenation catalyst, such as palladium on carbon, under hydrogen gas.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts.
化学反应分析
2-ethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:
-
Oxidation: : This compound can be oxidized to form quinoline derivatives with different functional groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : Reduction reactions can further saturate the quinoline ring or reduce other functional groups present in the molecule. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
-
Substitution: : The compound can undergo substitution reactions, where one functional group is replaced by another. For example, halogenation can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.
-
Condensation: : The carbothioamide group can participate in condensation reactions with aldehydes or ketones to form thiazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-ethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
-
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
-
Medicine: : Due to its potential biological activities, this compound is explored as a lead compound in drug discovery. It serves as a starting point for the development of new therapeutic agents.
-
Industry: : In the industrial sector, it is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of 2-ethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may result from its ability to inhibit the function of essential enzymes in microbial cells. The compound can bind to the active site of these enzymes, preventing them from catalyzing necessary biochemical reactions.
In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells. This can occur through the activation of specific signaling pathways that lead to cell death.
相似化合物的比较
2-ethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide can be compared with other quinoline derivatives, such as:
-
Quinolinecarboxamide: : This compound has a similar quinoline ring system but with a carboxamide group instead of a carbothioamide group. It may have different chemical reactivity and biological activities.
-
Quinolinecarboxylic Acid: : This derivative has a carboxylic acid group attached to the quinoline ring. It is commonly used in the synthesis of pharmaceuticals and agrochemicals.
-
Quinolinecarbaldehyde: : This compound features an aldehyde group on the quinoline ring. It is used as an intermediate in organic synthesis and has different reactivity compared to carbothioamide derivatives.
The uniqueness of this compound lies in its specific combination of functional groups and its partially saturated quinoline ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
56717-28-3 |
|---|---|
分子式 |
C12H16N2S |
分子量 |
220.34 g/mol |
IUPAC 名称 |
2-ethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C12H16N2S/c1-2-9-7-6-8-4-3-5-10(12(13)15)11(8)14-9/h6-7,10H,2-5H2,1H3,(H2,13,15) |
InChI 键 |
LCPGSEUWQDGIFE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(CCCC2C(=S)N)C=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
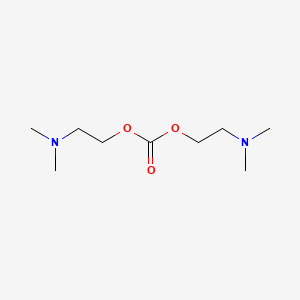
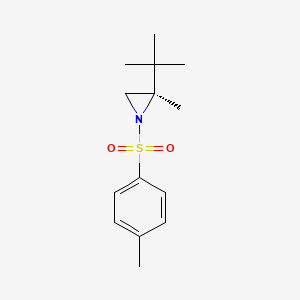
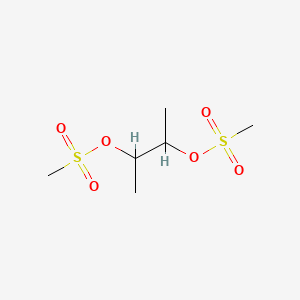
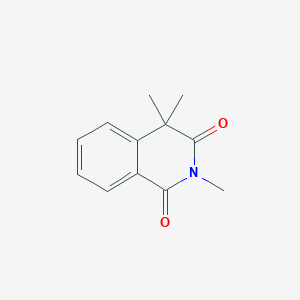
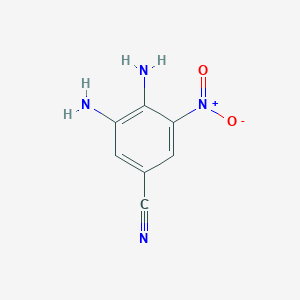
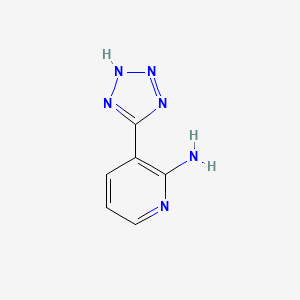
![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one](/img/structure/B8757564.png)
